molecular formula C14H16N2O4S2 B2358278 N-Succinimidyl-4-(2-Pyridyldithio)pentanoat CAS No. 341498-08-6

N-Succinimidyl-4-(2-Pyridyldithio)pentanoat

Katalognummer: B2358278
CAS-Nummer: 341498-08-6
Molekulargewicht: 340.41
InChI-Schlüssel: GTBCXYYVWHFQRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is a bifunctional linker used extensively in the field of bioconjugation and immunoconjugates . It is used to introduce reactive groups such as azides, maleimides, iodoacetamides, and haloacetamides onto biomolecules .


Synthesis Analysis

SPP is used in the modification of antibodies to introduce dithiopyridyl groups. The antibody is dissolved in a buffer and SPP is added to the buffer .


Molecular Structure Analysis

The molecular formula of SPP is C14H16N2O4S2 and its molecular weight is 340.41784 .


Chemical Reactions Analysis

SPP is used in the coupling process of preparing both targeted antibody-drug conjugates and targeted drug liposomes . It is used to establish a connection between the same agent with a dual function .


Physical and Chemical Properties Analysis

The melting point of SPP is 48-49 °C, and its density is 1.39±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Antikörper-Wirkstoff-Konjugate (ADCs) zur Behandlung von Lymphomen

SPP wird als Linker bei der Entwicklung von ADCs eingesetzt, die eine Klasse von Immuntherapien darstellen, die darauf ausgelegt sind, Tumorzellen gezielt anzugreifen. Diese ADCs bestehen aus monoklonalen Antikörpern, die mit zytotoxischen Medikamenten verbunden sind, wobei SPP als Verbindungselement fungiert. Der Einsatz von SPP in ADCs wie Brentuximab Vedotin, Polatuzumab Vedotin und Loncastuximab Tesirine hat sich bei der Behandlung von Lymphomen als vielversprechend erwiesen und den therapeutischen Index von zytotoxischen Medikamenten verbessert .

Aptamer-Entdeckung und -Anwendungen

Im Bereich der Aptamerforschung werden SPP-Linker verwendet, um die Abgabe von therapeutischen Molekülen zu verbessern. Aptamere sind kurze, einzelsträngige DNA- oder RNA-Moleküle, die an spezifische Ziele binden. SPP-Linker können verwendet werden, um Aptamere an andere Moleküle zu koppeln, was ihre Verwendung in der Biosensorik, Biotechnologie und Medizin erleichtert .

Herstellung von bifunktionalen Linkern für die Medikamentenkonjugation

Als bifunktionaler Linker wird SPP verwendet, um Medikamentenkonjugate zu erstellen, die krankheitsbedingte Zellen selektiv ansteuern können. Diese Spezifität reduziert die Nebenwirkungen, die mit herkömmlicher Chemotherapie verbunden sind, indem sichergestellt wird, dass gesunde Zellen weniger von den zytotoxischen Wirkstoffen betroffen sind .

Forschung zu Disulfidlinkern in der Chemotherapie

SPP stellt eine Klasse von Disulfidlinkern dar, die empfindlich auf intrazelluläre Bedingungen wie hohe Glutathionkonzentrationen reagieren. Diese Eigenschaft wird in der Chemotherapie genutzt, um Medikamente innerhalb von Krebszellen freizusetzen, wo die Glutathionwerte typischerweise höher sind, wodurch die Wirksamkeit der Behandlung erhöht wird .

Wirkmechanismus

Target of Action

N-Succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is primarily used as a bifunctional linker in the formation of antibody-drug conjugates (ADCs) . The primary targets of SPP are therefore the antibodies and cytotoxic drugs that it links together. The role of these targets varies depending on the specific antibody and drug used, but generally, the antibody is designed to bind to a specific antigen on a cancer cell, while the drug is intended to kill the cancer cell once the ADC is internalized .

Mode of Action

SPP acts as a linker that connects an antibody to a cytotoxic drug, forming an ADC . The linker is cleavable, meaning it can be broken down to release the drug once the ADC has been internalized by the target cell . This allows the drug to be delivered directly to cancer cells, reducing the impact on healthy cells and potentially improving the efficacy of the treatment .

Biochemical Pathways

The exact biochemical pathways affected by SPP depend on the specific cytotoxic drug that it is linked to. In general, once the adc is internalized by the target cell, the drug is released and can interfere with various cellular processes, leading to cell death . The ability of SPP to form a cleavable linker means that the drug can be released in its active form, ready to exert its cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of SPP, as part of an ADC, would be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the pharmacokinetic properties of the ADC as a whole would be more relevant clinically, and these would depend on the properties of the antibody and drug, as well as the linker .

Result of Action

The result of SPP’s action is the formation of an ADC that can deliver a cytotoxic drug directly to cancer cells . This can lead to targeted cell death, reducing the impact on healthy cells and potentially improving the efficacy of the treatment .

Action Environment

The action of SPP, as part of an ADC, can be influenced by various environmental factors. For example, the stability of the ADC could be affected by factors such as pH and temperature. Additionally, the presence of certain enzymes in the target cell can influence the cleavage of the linker and the release of the drug . .

Zukünftige Richtungen

The popularity of antibody drug conjugates (ADCs) has increased in recent years, mainly due to their unrivalled efficacy and specificity over chemotherapy agents . The success of the ADC is partly based on the stability and successful cleavage of selective linkers like SPP for the delivery of the payload . Current research focuses on overcoming intrinsic shortcomings that impact the successful development of ADCs .

Biochemische Analyse

Biochemical Properties

N-succinimidyl 4-(2-pyridyldithio)pentanoate is typically coupled initially to molecules containing primary amines by amide bonds . The compound interacts with various enzymes, proteins, and other biomolecules, forming a covalent bond with them. The nature of these interactions is primarily through the formation of disulfide bonds .

Cellular Effects

The effects of N-succinimidyl 4-(2-pyridyldithio)pentanoate on cells are largely related to its role in the formation of ADCs . The compound influences cell function by enabling the targeted delivery of cytotoxic drugs to specific cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-succinimidyl 4-(2-pyridyldithio)pentanoate involves its role as a linker in ADCs . The compound exerts its effects at the molecular level by forming a covalent bond with antibodies, which are then able to bind specifically to target cells . The linker is cleaved in the reducing environment within the endocytic pathway, leading to the release of the cytotoxic drug .

Metabolic Pathways

N-succinimidyl 4-(2-pyridyldithio)pentanoate is involved in the metabolic pathways related to the metabolism of ADCs

Transport and Distribution

The transport and distribution of N-succinimidyl 4-(2-pyridyldithio)pentanoate within cells and tissues are related to its role in ADCs

Subcellular Localization

The subcellular localization of N-succinimidyl 4-(2-pyridyldithio)pentanoate would be related to the ADC it is part of and the specific cellular pathways involved

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-10(21-22-11-4-2-3-9-15-11)5-8-14(19)20-16-12(17)6-7-13(16)18/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBCXYYVWHFQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347666
Record name 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341498-08-6
Record name 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Pyridyldithio)pentanoic acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

A: SPP is a heterobifunctional crosslinker that reacts with primary amines and sulfhydryl groups. [] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those found on lysine residues in proteins, and a 2-pyridyl disulfide group that reacts with sulfhydryl groups, such as those found on cysteine residues. []

ANone: The downstream effects depend on the target molecules being crosslinked. For example, SPP-mediated crosslinking of proteins can be used to:

  • Study protein-protein interactions: By crosslinking interacting proteins, SPP can help identify and characterize these interactions. []
  • Immobilize proteins: SPP can be used to immobilize proteins on solid supports for various applications, such as biosensors and affinity chromatography. []
  • Create protein conjugates: SPP can be used to conjugate proteins to other molecules, such as polyethylene glycol (PEG), to improve their stability or pharmacokinetic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.